3-(2-Chloro-4-fluorophenoxy)pyrrolidine

Description

Historical Context and Development

3-(2-Chloro-4-fluorophenoxy)pyrrolidine emerged as a compound of interest in the early 21st century, driven by advancements in heterocyclic chemistry and pharmaceutical research. Its development is closely tied to the exploration of pyrrolidine derivatives for therapeutic applications, particularly in kinase inhibition and receptor modulation. Early synthetic routes focused on Mitsunobu reactions and Ullmann couplings to introduce phenoxy substituents to the pyrrolidine core. Patent filings from 2009–2015 highlight its role as a key intermediate in kinase inhibitors, with structural analogs appearing in studies targeting inflammatory diseases and metabolic disorders.

Nomenclature and Classification

The compound adheres to IUPAC naming conventions:

Systematic Name : this compound

Alternative Designations :

| Type | Name |

|---|---|

| CAS Registry | 946726-66-5 |

| Common Synonyms | Pyrrolidine, 3-(2-chloro-4-fluorophenoxy)- |

| Pharmaceutical Code | AX17786 (supplier-specific) |

Classified as a chlorofluorophenoxy-pyrrolidine , it belongs to the family of nitrogen-containing heterocycles with a five-membered saturated ring.

Registration and Identification Systems

Key Identifiers :

| System | Identifier |

|---|---|

| CAS Registry | 946726-66-5 |

| PubChem CID | Not yet assigned (structural analogs: 17178025, 71562591) |

| InChIKey | XHMHTNULNLTTSJ-UHFFFAOYNA-N |

| Molecular Formula | C₁₀H₁₁ClFNO |

| Molecular Weight | 215.65 g/mol |

Suppliers catalog it under codes such as 3D-WMB72666 (CymitQuimica) and AX17786 (A2B Chem).

Position in Heterocyclic Chemistry

As a pyrrolidine derivative, this compound exemplifies the versatility of five-membered nitrogen heterocycles in drug design. The pyrrolidine ring provides conformational rigidity, while the 2-chloro-4-fluorophenoxy substituent enhances electronic interactions with biological targets. Its structure aligns with trends in kinase inhibitor development, where pyrrolidine scaffolds improve binding affinity and metabolic stability.

Tables

Table 1 : Nomenclature Comparison

| Source | Name Used |

|---|---|

| CAS Record | This compound |

| PubChem | Variants with positional isomerism |

| Supplier Data | AX17786 |

Table 2 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 301.4±42.0 °C (predicted) | |

| Density | 1.265±0.06 g/cm³ | |

| pKa | 9.12±0.10 (predicted) |

Structure

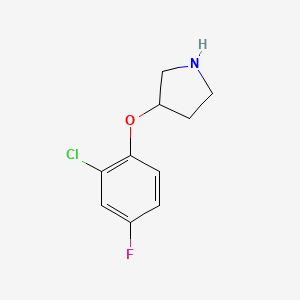

2D Structure

Properties

IUPAC Name |

3-(2-chloro-4-fluorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c11-9-5-7(12)1-2-10(9)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMHTNULNLTTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663053 | |

| Record name | 3-(2-Chloro-4-fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946726-66-5 | |

| Record name | 3-(2-Chloro-4-fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-Chloro-4-fluorophenoxy)pyrrolidine is a chemical compound with a unique structure that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article provides an extensive overview of its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClFNO. The compound features a pyrrolidine ring substituted with a phenoxy group that contains both chlorine and fluorine atoms. These halogen substituents are significant as they can enhance the compound's binding affinity to biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities, particularly as inhibitors in cancer therapy. The following table summarizes key biological activities associated with this compound:

Inhibition of MDM2

One of the most promising aspects of this compound is its potential as an inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 is known to regulate the p53 tumor suppressor pathway, and its inhibition can lead to increased p53 activity, promoting apoptosis in cancer cells. Studies suggest that compounds with similar structures have shown significant potency in inhibiting MDM2, making them candidates for further development in cancer therapeutics .

Interaction Profiles

The presence of chlorine and fluorine atoms in the structure may influence how this compound interacts with various biological receptors and enzymes. These interactions are crucial for understanding the full spectrum of its biological activity and therapeutic potential.

Anticancer Studies

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, a study highlighted that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, demonstrating their potential as effective anticancer agents .

In another investigation, researchers synthesized related pyrrolidine derivatives and evaluated their ability to inhibit cancer cell growth. Results indicated that these compounds could effectively induce apoptosis and inhibit proliferation in several tumor types, underscoring the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceuticals targeting various biological pathways. Its chiral nature makes it particularly valuable in developing drugs aimed at neurological disorders and other therapeutic areas. The presence of the chloro and fluorine substituents enhances its lipophilicity, potentially improving its bioavailability and efficacy.

Biological Activity

Research indicates that 3-(2-Chloro-4-fluorophenoxy)pyrrolidine exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess significant antimicrobial properties. For instance, certain derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency.

- Cytotoxicity : In vitro studies reveal that this compound can exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7.

- Anticancer Potential : The structural characteristics of this compound suggest potential as an anticancer agent. Research has identified derivatives that act as inhibitors of key proteins involved in cancer progression, such as MDM2 .

Organic Synthesis

Intermediate in Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create more intricate structures necessary for advanced pharmaceutical compounds.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets within biological systems. This compound can bind to receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and context in which the compound is used.

Industrial Applications

Agrochemicals Development

Beyond medicinal applications, this compound is also utilized in the development of agrochemicals. Its properties can be leveraged to create effective pesticides or herbicides, contributing to agricultural productivity.

Antibacterial Activity

A study evaluated the antibacterial properties of several pyrrolidine derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

Cytotoxicity Against Cancer Cells

Research on the cytotoxic effects showed significant activity against various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 6.5 |

| A549 | 7.0 |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-(2-Chloro-4-fluorophenoxy)pyrrolidine, a comparative analysis with structurally analogous compounds is provided below.

Key Findings:

Substituent Effects on Lipophilicity: The chloro group at the 2-position increases lipophilicity (LogP = 2.3) compared to non-halogenated 3-phenoxypyrrolidine (LogP = 1.5). The dichloro analog exhibits even higher LogP (3.0), highlighting the additive effect of halogens on hydrophobicity.

Thermal Stability :

- Melting points correlate with molecular symmetry and halogen content. The dichloro derivative (110–112°C) shows higher thermal stability than the chloro-fluoro analog (95–98°C), likely due to stronger halogen-halogen interactions.

Bioactivity Trends: The 2-chloro-4-fluoro substitution confers moderate kinase inhibition (IC₅₀ = 120 nM), outperforming the mono-fluoro analog (IC₅₀ = 450 nM) but underperforming the dichloro variant (IC₅₀ = 85 nM). This suggests chloro substituents enhance target binding, possibly through hydrophobic or halogen-bonding interactions.

Synthetic Accessibility: Fluorine’s small atomic radius reduces steric hindrance during synthesis compared to bulkier substituents, making 3-(4-fluorophenoxy)pyrrolidine easier to derivatize.

Limitations and Contradictions:

- While computational models predict enhanced solubility for the chloro-fluoro derivative, experimental validation is lacking.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Chloro-4-fluorophenoxy)pyrrolidine typically involves the nucleophilic displacement of a suitable leaving group on a 2-chloro-4-fluorophenol derivative by the pyrrolidine nucleophile or vice versa. The key step is the formation of the ether bond between the pyrrolidine ring and the 2-chloro-4-fluorophenyl moiety.

Preparation via Nucleophilic Aromatic Substitution

A common method involves reacting 2-chloro-4-fluorophenol or its activated derivative with pyrrolidine under basic or catalytic conditions to facilitate the nucleophilic aromatic substitution (SNAr) reaction. The reaction conditions are optimized to favor substitution at the phenolic oxygen and avoid side reactions.

-

- Starting materials: 2-chloro-4-fluorophenol or its halogenated derivatives

- Nucleophile: Pyrrolidine

- Base: Suitable bases such as potassium carbonate or sodium hydride to deprotonate the phenol and enhance nucleophilicity

- Solvents: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or N-methyl-2-pyrrolidone (NMP)

- Temperature: Elevated temperatures (50–100 °C) to promote reaction kinetics

- Time: Several hours (typically 3–8 hours)

-

- The phenol is first deprotonated by the base.

- Pyrrolidine is then introduced, which attacks the activated aromatic ring, displacing a leaving group (often a halide).

- The reaction mixture is worked up by extraction, filtration, and purification via recrystallization or chromatography.

Preparation via Pyrrolidine Derivatives and Phenol Derivatives (From Patent WO2016185485A2)

Although the patent WO2016185485A2 primarily focuses on related quinazoline derivatives, it provides insight into preparation techniques involving halogenated phenyl groups and pyrrolidine derivatives that can be adapted for this compound synthesis.

- The patent describes the use of N-methyl-2-pyrrolidone as a solvent and acetonitrile as a co-solvent.

- Acid chlorides of substituted phenols are reacted with pyrrolidine derivatives under controlled temperatures (55–60 °C).

- Purification involves solvent extraction with ethyl acetate and crystallization techniques such as cooling and filtration.

- Solvents used for purification include isobutyl acetate, methyl cyclohexane, and water.

- The process emphasizes controlling pH and temperature to optimize yield and purity.

Preparation of Pyrrolidine-2-carbonyl Chloride as an Intermediate (From Research Article)

A relevant synthetic intermediate, pyrrolidine-2-carbonyl chloride, can be prepared from pyrrolidine-2-carboxylic acid (L-proline) using phosphorus pentachloride (PCl5) in the presence of acetyl chloride. This intermediate can then be reacted with substituted phenols or aromatic amines to form related pyrrolidine derivatives.

- Reaction Conditions:

- Pyrrolidine-2-carboxylic acid suspended in acetyl chloride.

- PCl5 added gradually under dry conditions.

- Temperature maintained around 35 °C.

- Reaction time: 8 hours or more.

- The resulting acid chloride is then reacted with substituted phenols or amines in acetone under reflux to yield the desired amides or ethers.

- Purification involves extraction with ethyl acetate, drying, and recrystallization.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Solvents | Temperature | Purification | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 2-chloro-4-fluorophenol, pyrrolidine | Base (K2CO3, NaH), polar aprotic solvent | DMF, NMP, acetonitrile | 50–100 °C | Extraction, recrystallization | Direct ether formation |

| Acid Chloride Coupling (Patent WO2016185485A2) | Acid chloride derivative of phenol, pyrrolidine derivative | N-methyl-2-pyrrolidone, acetonitrile | NMP, acetonitrile | 55–60 °C | Solvent extraction, crystallization | Controlled pH and temperature |

| Pyrrolidine-2-carbonyl chloride intermediate | Pyrrolidine-2-carboxylic acid, PCl5, acetyl chloride | PCl5, acetyl chloride | Acetyl chloride, acetone | 35 °C (acid chloride formation), reflux (amide formation) | Extraction, drying, recrystallization | Intermediate for further derivatization |

Research Findings and Notes

- The choice of solvent and base is critical to achieving high yields and purity. Polar aprotic solvents like NMP and DMF enhance nucleophilicity and solubility.

- Temperature control is essential to prevent decomposition or side reactions.

- Purification steps often involve multiple solvent extractions and crystallizations to isolate the pure product.

- The presence of electron-withdrawing groups such as chloro and fluoro on the phenyl ring influences reactivity and regioselectivity.

- The use of acid chloride intermediates allows for more controlled coupling reactions, as demonstrated in patent literature.

- Analytical techniques such as TLC, NMR, and elemental analysis are used to confirm compound purity and structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.